molecular formula C12H17NO5 B8071705 2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-

2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-

Cat. No.: B8071705
M. Wt: 255.27 g/mol
InChI Key: RZGQGSTZCPRLJS-UHFFFAOYSA-N
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Description

2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]- is an organic compound that features a furan ring attached to a propanoic acid moiety, with a b-[[(1,1-dimethylethoxy)carbonyl]amino] substituent

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available furan derivatives and amino acids.

    Reaction Steps:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furanones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted furan derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Used in the synthesis of peptide mimetics and other biologically relevant molecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the development of novel materials and polymers.
  • Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the amino and carboxylic acid groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Furanpropanoic acid: Lacks the b-[[(1,1-dimethylethoxy)carbonyl]amino] substituent, making it less versatile in certain synthetic applications.

    3-Furanpropanoic acid: Differs in the position of the furan ring attachment, which can affect its reactivity and applications.

    2-Furoic acid: Contains a carboxylic acid group directly attached to the furan ring, offering different chemical properties and uses.

Uniqueness: 2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]- is unique due to its combination of a furan ring with a protected amino acid moiety, providing a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-amino-3-(furan-2-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)8(9(13)10(14)15)7-5-4-6-17-7/h4-6,8-9H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGQGSTZCPRLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CO1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721656
Record name 2-Amino-4-tert-butoxy-3-(furan-2-yl)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14676-03-0
Record name 2-Amino-4-tert-butoxy-3-(furan-2-yl)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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